molecular formula C7H14FN B13303398 3-Fluorocycloheptan-1-amine

3-Fluorocycloheptan-1-amine

Cat. No.: B13303398
M. Wt: 131.19 g/mol
InChI Key: SQWDXTXZHJISIU-UHFFFAOYSA-N
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Description

3-Fluorocycloheptan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a seven-membered cycloalkane ring with a fluorine atom and an amine group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocycloheptan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorocycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cycloheptane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Cycloheptane derivatives.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorocycloheptan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

    Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Fluorocycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seven-membered ring structure combined with a fluorine atom and an amine group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

3-fluorocycloheptan-1-amine

InChI

InChI=1S/C7H14FN/c8-6-3-1-2-4-7(9)5-6/h6-7H,1-5,9H2

InChI Key

SQWDXTXZHJISIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC(C1)N)F

Origin of Product

United States

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